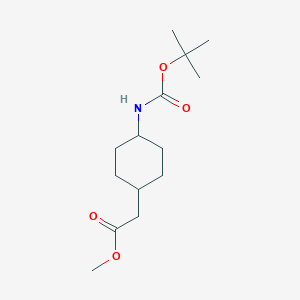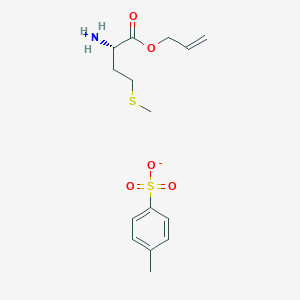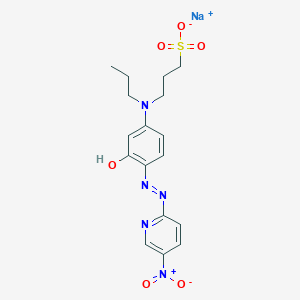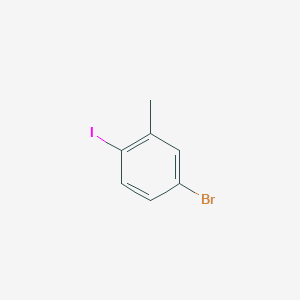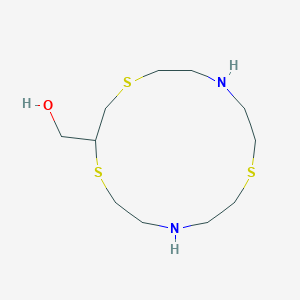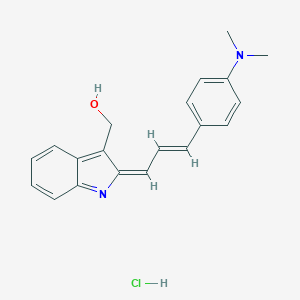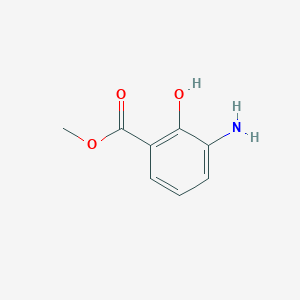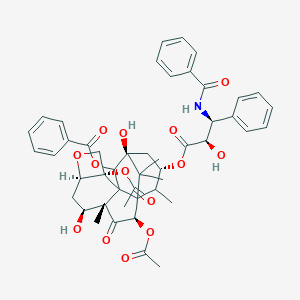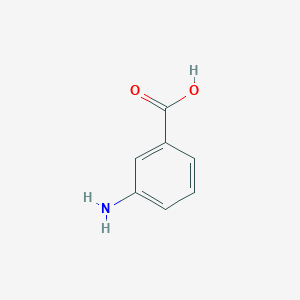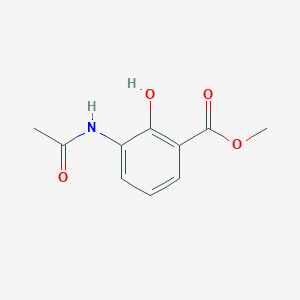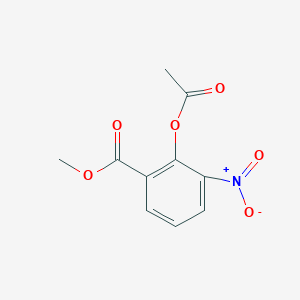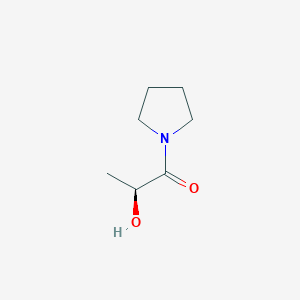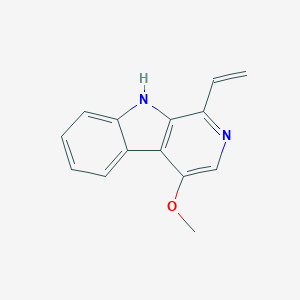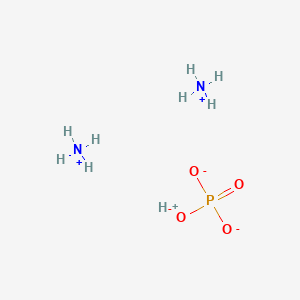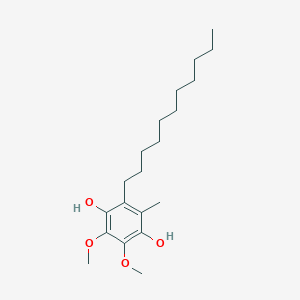
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol, also known as DMU-212, is a synthetic compound that belongs to the class of phenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
科学的研究の応用
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a corrosion inhibitor due to its ability to inhibit the corrosion of metals.
作用機序
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol may also exert its effects through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
生化学的および生理学的効果
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can reduce inflammation and oxidative stress in animal models of disease. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has also been shown to improve cognitive function in animal models of neurodegenerative disease.
実験室実験の利点と制限
One of the main advantages of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol for lab experiments is its high potency and specificity. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying their functions. However, one of the limitations of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is its complex synthesis method, which can make it difficult and expensive to produce in large quantities. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. One area of interest is the development of novel therapeutic agents based on the structure of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. Researchers are also interested in studying the potential applications of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol in other fields, such as agriculture and industry. Additionally, there is a need for further research on the mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol and its effects on various signaling pathways in the body. Overall, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a promising compound with a range of potential applications in scientific research.
合成法
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can be synthesized using a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 5-methyl-1-undecene to form 2,3-dimethoxy-5-methyl-6-undecylbenzaldehyde. The second step involves the reduction of this compound using sodium borohydride to form 2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. The synthesis of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a complex process that requires expertise in organic chemistry.
特性
CAS番号 |
121864-89-9 |
|---|---|
製品名 |
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC名 |
2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
InChI |
InChI=1S/C20H34O4/c1-5-6-7-8-9-10-11-12-13-14-16-15(2)17(21)19(23-3)20(24-4)18(16)22/h21-22H,5-14H2,1-4H3 |
InChIキー |
IJXLLOXOWYIJLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
正規SMILES |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
その他のCAS番号 |
121864-89-9 |
同義語 |
2,3-DBH 2,3-dimethoxy-5-methyl-6-undecyl-1,4-benzoquinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



